molecular formula C18H20N2O4S B10763803 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid

1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid

Cat. No.: B10763803
M. Wt: 360.4 g/mol
InChI Key: HAVNRFQWAXTDTI-UHFFFAOYSA-N
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Description

ML372 is a potent and selective modulator of the survival motor neuron protein. It has shown significant potential in increasing the levels of survival motor neuron protein in spinal muscular atrophy models. This compound has demonstrated good potency, pharmacokinetics, tolerance, and central nervous system penetration .

Preparation Methods

The synthesis of ML372 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization .

Chemical Reactions Analysis

ML372 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML372 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the modulation of survival motor neuron protein levels.

    Biology: It is used in cellular and animal models to investigate the role of survival motor neuron protein in spinal muscular atrophy.

    Medicine: It has potential therapeutic applications in the treatment of spinal muscular atrophy by increasing the levels of survival motor neuron protein.

    Industry: It is used in the development of new therapeutic agents targeting the survival motor neuron protein .

Mechanism of Action

ML372 exerts its effects by inhibiting the ubiquitination of the survival motor neuron protein, thereby increasing its stability and levels. The compound blocks the ubiquitination process, preventing the degradation of the survival motor neuron protein by the proteasome. This leads to an increase in the levels of survival motor neuron protein in muscle, spinal cord, and brain tissues .

Comparison with Similar Compounds

ML372 is unique in its ability to selectively modulate the survival motor neuron protein with good potency and central nervous system penetration. Similar compounds include:

    SMN-C1: Another modulator of the survival motor neuron protein with different potency and pharmacokinetic profiles.

    SMN-C2: A compound with similar effects but different chemical structure and properties.

ML372 stands out due to its superior pharmacokinetics, tolerance, and central nervous system penetration .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)

InChI Key

HAVNRFQWAXTDTI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CN=C(S3)N4CCC(CC4)C(=O)O)OC1

Origin of Product

United States

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